Sumatriptan

概述

描述

Sumatriptan, the first serotonin 5-HT1B/1D receptor agonist (triptan), revolutionized migraine treatment by offering superior efficacy and tolerability compared to ergot alkaloids . It inhibits neurogenic inflammation and vasodilation by targeting trigeminal nerve terminals and cerebral blood vessels. This compound is available in oral (25–100 mg), subcutaneous (SC; 6 mg), intranasal (20 mg), and rectal formulations. Clinical trials demonstrate that 50–71% of patients achieve headache relief within 4 hours of oral administration, with comparable efficacy across doses (25–100 mg) . However, its oral bioavailability is low (14%), and its short elimination half-life (~2 hours) contributes to a 30–40% headache recurrence rate within 24 hours . Adverse events (AEs), such as chest tightness and dizziness, are dose-dependent, with higher rates observed in SC (12 mg) vs. oral formulations .

准备方法

Classical Fischer Indole Synthesis

Base-Catalyzed Cyclization

The foundational route employs Fischer indolization between 4-hydrazino-N-methylbenzenesulfonamide (IV) and 4-dimethylaminobutyraldehyde diethyl acetal. Ethyl polyphosphate catalyzes cyclization at 20–25°C for 2–3 hr, achieving 60–75% conversion . Critical parameters include:

-

Polyphosphate addition rate : 10–15 min (optimal for exothermic control)

-

Solvent system : Chloroform/water biphasic mixture post-reaction

-

Impurity profile : Dimeric byproducts (Formulas V–VI) limited to <1% via temperature modulation

Yield Optimization

| Parameter | Range | Impact on Yield |

|---|---|---|

| Polyphosphate ratio | 5–6× substrate weight | Maximizes cyclization |

| Maintenance time | 2.5–3 hr | Reduces over-reaction |

| Quenching pH | 9.0–9.5 (K<sub>2</sub>CO<sub>3</sub>) | Prevents decomposition |

Post-crystallization from methanol yields 99.2% purity this compound base .

Palladium-Catalyzed Coupling Route

Nitro Reduction & Bromination Sequence

CN102212027A discloses a five-step Pd-mediated synthesis :

-

Nitro reduction : Pd/C–HCOONH<sub>4</sub> in MeOH (0.5–5 wt% catalyst, 1:2–10 substrate:HCOONH<sub>4</sub>)

-

Bromination : NBS in CCl<sub>4</sub> (1:1.2 molar ratio, 40°C)

-

Acylation : Trifluoroacetic anhydride (1:1.1, 0°C)

-

Condensation : 4-Dimethylamino-2-butene-1-ol (1:1.2, DMF, 65°C)

-

Cyclization : Pd(0)/PPh<sub>3</sub> (0.5 mol%, 65°C, 5 hr)

Key Advantages

Chlorobutane Disulfonate Intermediate Route

Three-Step Industrial Process

CN101092387A outlines a cost-effective method :

-

Disulfonate formation : 4-Chlorobutyraldehyde + Na<sub>2</sub>S<sub>2</sub>O<sub>5</sub> → 4-chlorobutane-1,1-disulfonate (96.1% yield)

-

Acid-catalyzed cyclization : HCl/HOAc, 70–75°C → 3-(2-chloroethyl)-N-methylindole-5-sulfonamide

-

Amination : Dimethylamine (33% aq.) + phase-transfer catalyst (e.g., tetrabutylammonium bromide) → this compound base (52–53.7% yield)

Process Economics

| Step | Cost Driver | Improvement vs Prior Art |

|---|---|---|

| 1 | Na<sub>2</sub>S<sub>2</sub>O<sub>5</sub> vs Grignard | 83% reagent cost reduction |

| 3 | Phase-transfer vs NaBH<sub>4</sub> | Eliminates borohydride expense |

Impurity Control Strategies

Byproduct Mitigation

The dimeric impurity (bis-indole derivative) forms via acid-catalyzed oligomerization. IRaj.in identifies critical controls :

-

Buffer system : Na<sub>2</sub>HPO<sub>4</sub> (pH 6.5–7.0) limits undesired rearrangements

-

Temperature : 70–75°C cyclization minimizes 3,3-sigmatropic byproducts

-

Workup : Ethyl acetate extraction (2×) removes polar dimers

Impurity Profile

| Impurity | Structure | Control Method |

|---|---|---|

| Dimer (Formula V) | Bis-sulfonamide indole | Crystallization (MeOH) |

| Aldehyde adduct | Hydrazone derivative | NaBH<sub>4</sub> wash |

Salt Formation & Polymorphism

Succinate Crystallization

This compound free base (10 g) + succinic acid (4.0 g) in refluxing acetone (150 mL) yields Form-I succinate :

-

Solvent ratio : 15:1 acetone/base (v/w)

-

Cooling rate : 1°C/min to 25–35°C → 93% recovery

Polymorph Stability

| Form | Solvent | ΔH<sub>fusion</sub> (kJ/mol) | Hygroscopicity |

|---|---|---|---|

| I | Acetone | 187.3 | <0.1% @ 25°C |

| II | Ethyl acetate | 179.8 | 0.3% @ 60% RH |

Emerging Green Chemistry Approaches

Catalytic Amination

WO2001034561A1 replaces stoichiometric NaBH<sub>4</sub> with catalytic hydrogenation :

-

Conditions : 5 atm H<sub>2</sub>, Pd/C (2 mol%), EtOH/H<sub>2</sub>O

-

Yield : 85% (vs 65% borohydride route)

-

EPEA<sup>†</sup> : 28 → 12 (lower = greener)

<sup>†</sup>Environmental Performance Enhancement Assessment

化学反应分析

Sumatriptan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions: Reagents such as palladium on carbon, N-bromosuccinimide, and acylating agents are commonly used. .

科学研究应用

Pharmacological Mechanism

Sumatriptan's mechanism of action involves:

- Vasoconstriction : It induces vasoconstriction in cranial blood vessels, counteracting the vasodilation that occurs during migraine attacks.

- Inhibition of Neurogenic Inflammation : By blocking trigeminal nerve activation, it reduces the release of inflammatory mediators such as calcitonin gene-related peptide (CGRP) and substance P, which are involved in migraine pathophysiology .

- Reduction of Pain Transmission : this compound decreases the transmission of pain signals to the trigeminal nucleus caudalis, effectively alleviating migraine symptoms .

Acute Migraine Treatment

This compound is primarily prescribed for acute migraine attacks. It is available in various formulations, including oral tablets, subcutaneous injections, and nasal sprays. Clinical studies have demonstrated its efficacy in reducing headache intensity and associated symptoms such as nausea and photophobia within two hours of administration .

Cluster Headaches

In addition to migraines, this compound is effective for treating cluster headaches. It can provide rapid relief from the severe pain associated with this condition, often referred to as "suicide headaches" due to their intensity .

Pharmacokinetic Enhancements

Recent studies have explored enhancing this compound's pharmacokinetic properties through complexation with cyclodextrins. This method improves its solubility and permeability across biological membranes, potentially leading to more effective oral formulations .

| Formulation Type | Administration Route | Onset of Action | Efficacy |

|---|---|---|---|

| Oral Tablets | Oral | 30-60 minutes | Moderate |

| Nasal Spray | Intranasal | 15-30 minutes | High |

| Subcutaneous | Injection | 10-15 minutes | Very High |

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical practice:

- Case Study 1 : A patient with chronic migraines experienced significant improvement in headache frequency and severity after switching from oral formulations to subcutaneous administration. The patient reported a reduction in attack duration from several hours to under an hour post-injection.

- Case Study 2 : In a cohort study involving patients with cluster headaches, those treated with this compound nasal spray reported faster relief compared to traditional oral medications. The study noted that 80% of participants achieved pain relief within 15 minutes .

Cost-Effectiveness

This compound has been evaluated for its cost-effectiveness compared to other migraine treatments. A study indicated that while it may be more expensive than some alternatives (like ergotamine), its rapid onset and effectiveness justify its use in acute settings .

作用机制

Sumatriptan exerts its effects by acting as a selective serotonin receptor agonist. It specifically targets the 5-HT1B and 5-HT1D receptors, leading to the constriction of cranial blood vessels, inhibition of pro-inflammatory neuropeptide release, and blockade of pain signal transmission. This multi-faceted mechanism helps alleviate migraine symptoms effectively .

相似化合物的比较

Pharmacodynamic and Receptor-Binding Profiles

Sumatriptan exhibits moderate potency among 5-HT1B/1D agonists. In vitro studies on human coronary arteries show:

- Potency order : 5-HT > rizatriptan > this compound > L-741,519 (a 5-HT1D-selective agonist) .

- Efficacy (Emax) : this compound induces stronger vasoconstriction (higher Emax) than rizatriptan but weaker than 5-HT . L-741,519, while more potent (lower EC50), has lower Emax than this compound .

Table 1: Receptor Activity and Vasoconstrictive Effects

| Compound | EC50 (nM) | Emax (% of 5-HT response) |

|---|---|---|

| 5-HT | 6.2 | 100 |

| Rizatriptan | 7.8 | 85 |

| This compound | 9.1 | 78 |

| L-741,519 | 2.4 | 65 |

Data derived from human coronary artery studies .

Clinical Efficacy and Therapeutic Gain

In placebo-controlled trials, this compound’s therapeutic gain (TG; active drug response minus placebo) varies by formulation:

- SC this compound 6 mg : TG = 51% (pain relief at 2 hours).

- Oral this compound 100 mg : TG = 32%, comparable to oral eletriptan 40 mg (TG = 37%) and rizatriptan 10 mg (TG = 37%) .

- Almotriptan 12.5 mg : Lower TG (26%) but superior sustained pain-free rates (24 hours) vs. This compound 100 mg (meta-analysis) .

Headache Recurrence :

- This compound: 30–40% recurrence rate.

- Naratriptan: Lower recurrence (20–25%) due to its longer half-life (5–6 hours) .

Pharmacokinetic Comparisons

Key Parameters :

| Compound | Oral Bioavailability | tmax (hours) | Half-life (hours) |

|---|---|---|---|

| This compound | 14% | 1–3 | 2 |

| Rizatriptan | 40–45% | 1–1.5 | 2–3 |

| Eletriptan | 50% | 1.5–2 | 4–5 |

| Frovatriptan | 20–30% | 2–4 | 26–30 |

Data from pharmacokinetic studies .

Food Interaction : this compound’s pharmacokinetics remain unchanged postprandially, though tmax may delay by 1–2 hours .

Table 2: Adverse Event Rates (Oral Formulations)

| Parameter | This compound 100 mg | Almotriptan 12.5 mg | Rizatriptan 10 mg |

|---|---|---|---|

| All AEs | 45% | 28% | 42% |

| Chest AEs | 5% | 2% | 4% |

| CNS AEs | 15% | 8% | 12% |

Pooled data from meta-analyses .

Drug Interactions and Metabolism

- Ubrogepant (CGRP antagonist): Coadministration delays this compound’s tmax (3 vs.

- MAO Enzymes: this compound is metabolized primarily by monoamine oxidase A (MAO-A), with 25% degradation after 1 hour. Its metabolites (N-desmethyl, N,N-didesmethyl) degrade faster (50–85%) .

Combination Therapies

- This compound-naproxen : Reduces recurrence rates (15–20%) vs. This compound alone (30–40%) and improves tolerability .

生物活性

Sumatriptan is a selective agonist for serotonin receptors, primarily the 5-HT_1B and 5-HT_1D subtypes, and is primarily used for the acute treatment of migraine attacks. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound's therapeutic effects are largely attributed to its action on serotonin receptors:

- 5-HT_1B Receptors : Located on cranial blood vessels, agonism leads to vasoconstriction, counteracting the vasodilation associated with migraine.

- 5-HT_1D Receptors : Found on trigeminal neurons, activation inhibits the release of pro-inflammatory neuropeptides like CGRP (calcitonin gene-related peptide) and substance P, which are involved in migraine pathophysiology .

Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its effectiveness in treating migraines:

- Vasoconstriction : It constricts cranial blood vessels and reduces blood flow in certain areas while increasing flow in others, such as the middle cerebral artery .

- Antioxidant Activity : Recent studies have shown that this compound can scavenge free radicals such as superoxide and nitric oxide in a dose-dependent manner, suggesting potential neuroprotective effects during migraine attacks .

Clinical Efficacy

Numerous clinical trials have assessed the efficacy of this compound across various routes of administration. The following table summarizes key findings from significant studies:

| Route | Dose | Pain-Free at 2 Hours (%) | NNT (Number Needed to Treat) | Adverse Events (%) |

|---|---|---|---|---|

| Subcutaneous | 6 mg | 59 | 2.3 | 43 |

| Oral | 50 mg | 28 | 6.1 | 23 |

| Oral | 100 mg | 38 | 4.7 | 43 |

| Intranasal | N/A | Not specified | Not specified | Not specified |

- Subcutaneous Administration : This route demonstrated the highest efficacy, with nearly 60% of patients achieving pain relief within two hours compared to only about 15% with placebo .

- Oral Administration : The oral doses (50 mg and 100 mg) also provided significant relief but were less effective than subcutaneous injections. The NNT for oral administration indicates that more patients require treatment to achieve similar outcomes compared to subcutaneous routes .

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world settings:

- Early Intervention Study : A retrospective analysis indicated that administering this compound during mild pain significantly improved pain-free response rates compared to treatment during moderate or severe pain. For instance, patients treated early with this compound 100 mg had a pain-free rate of 67% at two hours compared to only 36% when treated later .

- Comparison with Other Treatments : In head-to-head studies against other treatments (e.g., ergotamine and NSAIDs), this compound consistently showed superior efficacy in relieving migraine symptoms and associated symptoms like nausea and photophobia .

Safety Profile

While this compound is generally well tolerated, it is associated with some adverse effects:

常见问题

Basic Research Questions

Q. What experimental models are used to study Sumatriptan's vasoconstrictive effects?

- Methodological Answer : Utilize in vivo models such as anesthetized dogs instrumented with ultrasonic crystals on the saphenous vein to measure diameter changes. Administer incremental doses (e.g., 30 µg/kg IV) and calculate ED20 values (dose reducing venous diameter by 20%). Apply two-way ANOVA with Bonferroni correction for time-course analysis .

Q. What analytical methods validate this compound's purity in pharmaceutical formulations?

- Methodological Answer : Employ HPLC with a C18 column, phosphate buffer (pH 3.0), and UV detection at 226 nm. Compare impurity profiles (e.g., desmethyl metabolites) against pharmacopeial standards, ensuring total impurities ≤2.0% per USP guidelines. Use peak area normalization for quantification .

Q. What receptor mechanisms underlie this compound's therapeutic effects?

- Methodological Answer : Confirm 5-HT1B/1D receptor activation via in vitro radioligand displacement assays (e.g., [<sup>3</sup>H]-Sumatriptan binding). Measure functional responses (e.g., cAMP inhibition in transfected HEK293 cells) and validate using selective antagonists like GR-127935 .

Q. What are key considerations for literature reviews on this compound research trends?

- Methodological Answer : Conduct bibliometric analyses using VOSviewer to map co-authorship networks and keyword co-occurrence. Filter PubMed-indexed studies (2011–2022) and quantify annual publication growth rates to identify emerging themes like pediatric migraine applications .

Q. What ethical guidelines govern human studies involving this compound?

- Methodological Answer : Adhere to IRB protocols, obtain informed consent, and anonymize participant data. Use validated migraine disability assessment (MIDAS) scores and comply with ICH-GCP standards for adverse event reporting .

Advanced Research Questions

Q. How to design a cross-sectional study analyzing this compound usage patterns?

- Methodological Answer : Recruit pharmacies for participant enrollment, with pharmacists trained via standardized online courses to administer validated questionnaires. Use chi-square tests to assess associations between triptan use and variables like comorbidities. Address selection bias via propensity score matching .

Q. What statistical approaches resolve contradictions in this compound's pharmacokinetic data across studies?

- Methodological Answer : Perform meta-analyses using random-effects models to account for heterogeneity (I<sup>2</sup> >50%). Assess publication bias via Egger’s regression and adjust for covariates (e.g., CYP3A4 polymorphisms) using meta-regression .

Q. How to integrate multi-omics data to explore this compound's off-target effects?

- Methodological Answer : Combine RNA-seq data (differentially expressed genes) and proteomic profiles (LC-MS) from treated cell lines. Use STRING-DB for pathway enrichment and validate off-target kinase inhibition via in vitro kinase activity assays .

Q. How to optimize experimental parameters for this compound's dose-response studies?

- Methodological Answer : Implement cumulative dosing protocols with 15-minute washout intervals. Fit data to a four-parameter Hill equation to calculate EC50 and efficacy (Emax). Include positive controls (e.g., ergotamine) to confirm model robustness .

Q. How to address non-response bias naire-based adherence studies?

- Methodological Answer : Apply inverse probability weighting to adjust for missing data. Compare baseline demographics (age, gender) between responders and non-responders using t-tests. Validate findings via sensitivity analyses with multiple imputation .

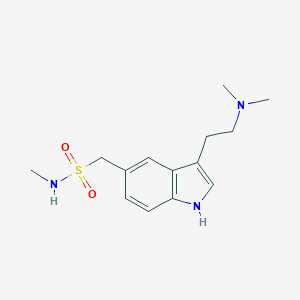

属性

IUPAC Name |

1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKPFRSPSRPDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

103628-48-4 (succinate) | |

| Record name | Sumatriptan [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103628462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023628 | |

| Record name | Sumatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sumatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

40.3 [ug/mL] (The mean of the results at pH 7.4), 54mg/mL | |

| Record name | SID49679316 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Sumatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00669 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Impurities |

[3-[2-(dimethylamino)ethyl]]-2-[[3-[2-(dimethylamino)ethanyl]]-1H-indol-5-yl]]-N-methylmethane-sulphonamide, N-methyl[3-]-2-(methylamino)ethyl]-1H-indol-5-yl]methanesulphonamide, [3-[2-(dimethylamino)ethyl]-1-(hydroxymethyl)-1H-indol-5-yl]-N-methylmethanesulphonamide, N,N-dimethyl-2-[5-[(methylsulphamoyl)methyl]-1H-indol-3-yl]ethanamine N-oxide, For more Impurities (Complete) data for Sumatriptan (8 total), please visit the HSDB record page. | |

| Record name | Sumatriptan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

103628-46-2 | |

| Record name | Sumatriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103628-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sumatriptan [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103628462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sumatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00669 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sumatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-5-methanesulfonamide, 3-[2-(dimethylamino)ethyl]-N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUMATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R78F6L9VO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sumatriptan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sumatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

169-170, 169-171 °C, 169 - 171 °C | |

| Record name | Sumatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00669 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sumatriptan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sumatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。